Guanosine 3',5'-Diphosphate Tetralithium Salt

Description

Properties

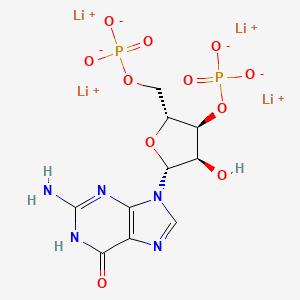

Molecular Formula |

C10H11Li4N5O11P2 |

|---|---|

Molecular Weight |

467.0 g/mol |

IUPAC Name |

tetralithium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C10H15N5O11P2.4Li/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(26-28(21,22)23)3(25-9)1-24-27(18,19)20;;;;/h2-3,5-6,9,16H,1H2,(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |

InChI Key |

PYVKPCCOTKGITO-ZVQJTLEUSA-J |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N=C(NC2=O)N |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine 3’,5’-Diphosphate Tetralithium Salt is synthesized by reacting guanosine with lithium tetrabutylammonium tetraiodide . This reaction typically involves the use of organic solvents and controlled temperature conditions to ensure the purity and yield of the final product.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of Guanosine 3’,5’-Diphosphate Tetralithium Salt likely involves large-scale chemical reactors and stringent quality control measures to produce the compound in bulk quantities for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Guanosine 3’,5’-Diphosphate Tetralithium Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures, pH levels, and solvent environments to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

Guanosine 3’,5’-Diphosphate Tetralithium Salt has a wide range of scientific research applications:

Mechanism of Action

Guanosine 3’,5’-Diphosphate Tetralithium Salt exerts its effects by interacting with specific molecular targets and pathways. It activates guanine-nucleotide-binding proteins and inhibits guanosine triphosphatase (GTPases) more potently than guanosine triphosphate (GTP) . This interaction leads to the activation of various intracellular signaling pathways, including those involved in protein synthesis and cellular metabolism .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Differences

Key Research Findings

GTPγS vs. This compound

- GTPγS: A non-hydrolyzable GTP analog with a γ-thio group, enabling sustained activation of G-proteins. Used in studies of G-protein-coupled receptor (GPCR) signaling and exocytosis . For example, GTPγS induces metamorphosis in mussel larvae by activating G-protein pathways .

- This compound: Lacks thio modifications, making it susceptible to hydrolysis. Its 3',5'-diphosphate configuration may interact with specific enzymes, such as those in bacterial nucleotide metabolism, distinct from GTPases .

GDPβS vs. GDP Sodium Salt

- GDPβS : The β-thio substitution prevents phosphate hydrolysis, stabilizing G-proteins in their inactive state. Used to block GPCR-mediated signaling in neuronal and immune cell studies .

- GDP Sodium Salt : Serves as a native GDP control but is less stable in lithium-free buffers compared to lithium salts .

Counterion Effects

- Lithium salts (e.g., Guanosine 5'-triphosphate dilithium salt) exhibit superior stability and solubility in aqueous solutions compared to sodium salts, critical for long-term in vitro experiments .

Bacterial Nucleotides (ppGpp)

- ppGpp (5',3'-bis-diphosphate) regulates bacterial stress responses by binding RNA polymerase. Its degradation in E. coli is mediated by ribosomal fractions, unlike the 3',5'-diphosphate isomer, which may have distinct metabolic roles .

Biological Activity

Guanosine 3',5'-Diphosphate Tetralithium Salt (also known as GDP-Li4) is a nucleotide analog that plays a significant role in various biochemical and physiological processes. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C10H11N5O11P2•4Li

- Molecular Weight : Approximately 568.2 g/mol

The compound is characterized by its stability against hydrolysis, which is crucial for its application in biochemical research. Its unique structure allows it to interact effectively with G proteins and other molecular targets involved in cellular signaling pathways.

This compound functions primarily as a G protein activator. It mimics guanosine triphosphate (GTP), facilitating the activation of G proteins in the presence of magnesium ions. This activation is vital for several physiological processes, including:

- Cell Growth : Stimulates cellular proliferation.

- Differentiation : Influences the specialization of cells.

- Metabolic Regulation : Modulates metabolic pathways through signal transduction mechanisms.

The compound can inhibit guanosine triphosphatase (GTPase) activity by competing with GTP for binding sites on enzymes, thereby affecting various signaling cascades within cells.

Biological Activity and Research Applications

This compound is utilized in several areas of research:

- Cellular Signaling : Investigates interactions involving guanine nucleotides.

- Enzymatic Studies : Explores mechanisms of phosphorylation and dephosphorylation.

- Therapeutic Development : Assists in the creation of nucleotide-based drugs and gene expression regulation .

Table 1: Comparison of Nucleotide Analogues

| Compound Name | Stability | Biological Role |

|---|---|---|

| This compound | High | G protein activation |

| Guanosine 5'-triphosphate | Low | Energy transfer |

| Guanosine 5'-[β,γ-imido]triphosphate | Moderate | G protein interaction |

| Guanylyl imidodiphosphate | Moderate | Signal transduction |

Case Studies and Findings

- G Protein Activation : A study demonstrated that this compound effectively activates G proteins, leading to enhanced signaling pathways that regulate cell growth and differentiation. The compound's ability to stabilize GTPases in their active states was crucial for understanding receptor dynamics.

- Enzymatic Inhibition : Research indicated that this compound can inhibit specific GTPase activities, providing insight into its potential therapeutic applications in diseases where G protein signaling is dysregulated .

- Nucleotide Interaction Studies : In laboratory settings, GDP-Li4 has been used to elucidate the interactions between nucleotides and their respective receptors, contributing to a better understanding of cellular signaling mechanisms.

Q & A

Q. What is the mechanism of action of GTPγS in studying GTP-binding proteins?

GTPγS is a non-hydrolyzable GTP analog that competitively binds to the active site of GTP-binding proteins (e.g., Gα subunits, small GTPases), preventing GTP hydrolysis to GDP. This stabilizes the active GTP-bound state, enabling prolonged observation of downstream signaling events such as effector protein activation or receptor coupling .

Q. What are the most common experimental applications of GTPγS?

GTPγS is widely used in:

- G-protein activation assays : To measure receptor-coupled G-protein activity via [³⁵S]GTPγS binding .

- Electrophysiology : In patch-clamp studies to lock ion channels in GTP-dependent states (e.g., potassium channels) .

- Cell signaling studies : To dissect pathways involving RhoA/Rac1 GTPases by preventing intrinsic GTPase activity .

Advanced Research Questions

Q. How can researchers optimize GTPγS concentration in GTPase activity assays?

Optimal concentrations depend on the GTPase affinity and experimental system:

- Titration experiments : Test 100–500 µM GTPγS in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and validate using GTPase activity assays (e.g., malachite green phosphate detection) .

- Critical controls : Include GDP (500 µM) to confirm GTPγS-specific effects and EDTA-free buffers to avoid lithium interference .

Q. How can contradictory results in G-protein signaling studies using GTPγS be resolved?

Contradictions often arise from:

- Lithium ion interference : The tetralithium salt formulation may affect pH-sensitive assays. Use desalted GTPγS or validate with alternative salts (e.g., sodium) .

- Off-target effects : GTPγS may activate non-target GTPases. Employ siRNA knockdown or CRISPR-edited cell lines to isolate specific pathways .

Q. What protocols are recommended for using GTPγS in cryo-electron tomography (cryo-ET) studies?

For structural studies of GTPase assemblies:

Q. How is GTPγS utilized in electrophysiological studies of neuronal G-protein signaling?

In intracellular solutions for whole-cell patch-clamp:

- Concentration : 400 µM GTPγS in pipette solution (high K⁺) to constitutively activate G-proteins.

- Validation : Compare with GDPβS (500 µM) to confirm G-protein-mediated effects on ion currents .

Methodological Guidance

Q. What are the best practices for handling and storing GTPγS?

Q. How is GTPγS purity assessed, and what thresholds are acceptable?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.